Toluene-2,4-disulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-2,4-disulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of two sulfonyl fluoride groups attached to a toluene ring at the 2 and 4 positions. This compound is of significant interest in organic synthesis, chemical biology, and materials science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-2,4-disulfonyl fluoride can be synthesized through various methods. One common approach involves the direct fluorosulfonylation of toluene derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst to facilitate the formation of the sulfonyl fluoride groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These methods are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Toluene-2,4-disulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Toluene-2,4-disulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in chemical biology for the modification of biomolecules and the study of enzyme mechanisms.
Industry: This compound is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of toluene-2,4-disulfonyl fluoride involves its reactivity as an electrophilic reagent. The sulfonyl fluoride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to toluene-2,4-disulfonyl fluoride include other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
Uniqueness
This compound is unique due to the presence of two sulfonyl fluoride groups on the aromatic ring, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
IUPAC Name |
4-methylbenzene-1,3-disulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRAPUJTQNBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772698 |
Source
|
Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-55-4 |
Source
|
Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.